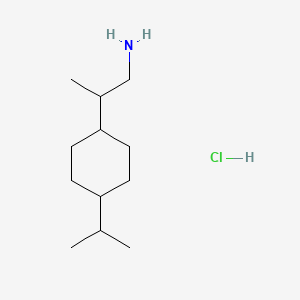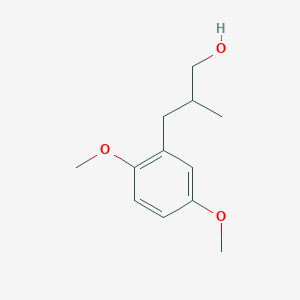
2,6-Dimethylbenzene-1-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylbenzene-1-carboximidamide hydrochloride is a synthetic compound widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 112-114°C. This compound is particularly valued for its role in organic synthesis, drug development, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2,6-dimethylbenzonitrile with ammonia or an amine under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Dimethylbenzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
科学研究应用
2,6-Dimethylbenzene-1-carboximidamide hydrochloride has a variety of scientific research applications:
Organic Synthesis: It is used as a catalyst for the synthesis of various compounds, such as nitriles, amines, and esters.
Drug Development: The compound serves as a starting material for the synthesis of various drugs and pharmaceuticals.
Biochemistry: It is used in the study of enzyme kinetics and protein structure.
作用机制
2,6-Dimethylbenzene-1-carboximidamide hydrochloride acts as a catalyst in organic synthesis reactions. The carboximidamide group of the molecule acts as a Lewis acid, facilitating the formation of a transition state in the reaction. The hydrochloride group acts as a proton donor, stabilizing the transition state. This mechanism allows the compound to effectively catalyze various organic reactions.
相似化合物的比较
Similar Compounds
- 2,6-Dimethylbenzonitrile
- 2,6-Dimethylbenzamide
- 2,6-Dimethylbenzoic acid
Uniqueness
Compared to similar compounds, 2,6-Dimethylbenzene-1-carboximidamide hydrochloride is unique due to its dual functionality as both a Lewis acid and a proton donor. This dual functionality enhances its catalytic efficiency in organic synthesis reactions, making it a valuable compound in various scientific research applications.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2,6-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-3-5-7(2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H |
InChI 键 |
FTSZLRILGISSFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


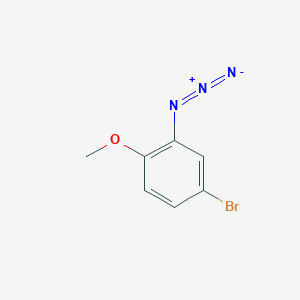

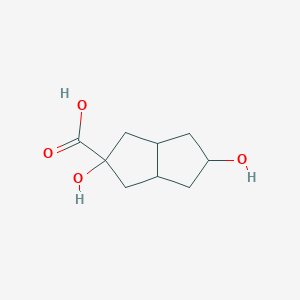
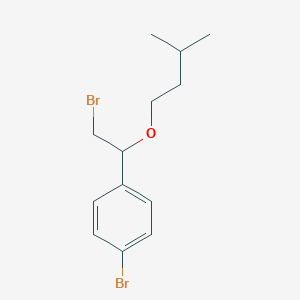

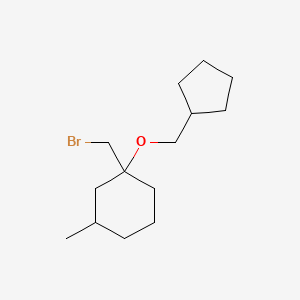
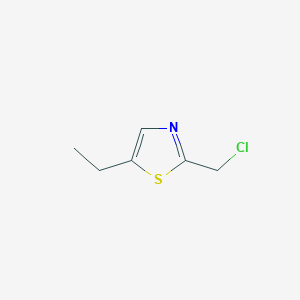
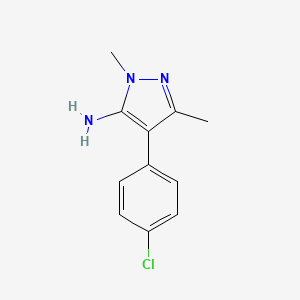
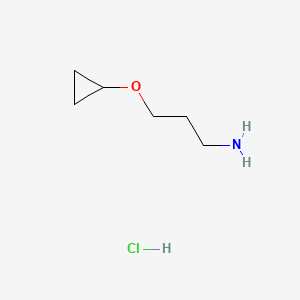
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
